3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers
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Overview
Description
3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers is a complex organic compound with a unique structure that combines elements of pyrrole and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme interactions and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carbonylthiophene-2-carboxamide
- 3-Phenyl-1H-pyrazol-5-ylmethanone
Uniqueness
Compared to similar compounds, 3-phenyl-octahydropyrano[4,3-b]pyrrole-1-carboxamide,Mixtureofdiastereomers stands out due to its specific combination of pyrrole and pyran rings, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
IUPAC Name |
3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-14(17)16-8-11(10-4-2-1-3-5-10)12-9-18-7-6-13(12)16/h1-5,11-13H,6-9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKRYPHYFLZZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1N(CC2C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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